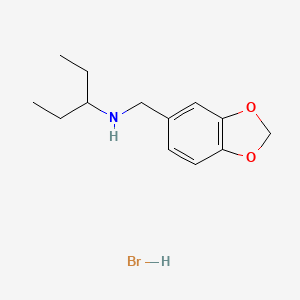
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) discusses the degradation of persistent compounds in the environment. While the specific chemical is not directly mentioned, similar compounds undergo oxidative degradation, leading to various by-products. Such processes are crucial for understanding the environmental fate and treatment of resistant organic molecules (Qutob et al., 2022).
Environmental Fate of Organic Compounds
A study on parabens, which, like benzodioxoles, are used in pharmaceuticals and personal care products, sheds light on the environmental impact, behavior, and fate of such compounds. This research is significant for understanding how similar organic compounds might behave in aquatic environments and their potential effects on ecosystems (Haman et al., 2015).
Catalytic Functionalization
Metalloporphyrin-catalyzed reactions, including hydroxylation and amination, are relevant to the study of organic compounds with complex structures. This area of research explores the selective functionalization of C-H bonds, a process that could be applicable to modifying or understanding the reactivity of compounds like "(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide" (Che et al., 2011).
Chemical Modifications and Applications
The study of xylan derivatives demonstrates the broad potential of chemical modifications to impart specific properties to biopolymers. This research is indicative of the methodologies that could be applied to similarly structured compounds for various applications, including drug delivery systems (Petzold-Welcke et al., 2014).
Analytical Methods for Compound Identification
Analytical techniques for identifying and quantifying compounds like methyl paraben in consumer products highlight the importance of accurate detection methods. These methods, including spectroscopy and chromatography, are essential for monitoring and studying the presence and concentration of specific compounds in complex matrices (Mallika J.B.N et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKSTNWJYLYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide; 95%](/img/structure/B6351889.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
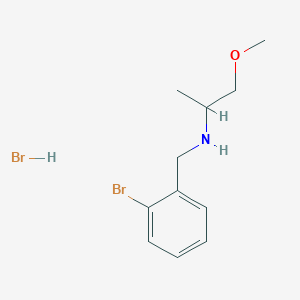

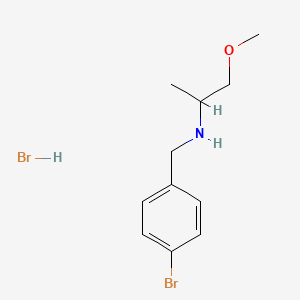
amine hydrobromide; 95%](/img/structure/B6351942.png)

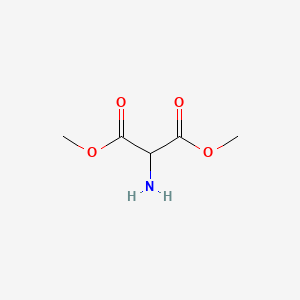
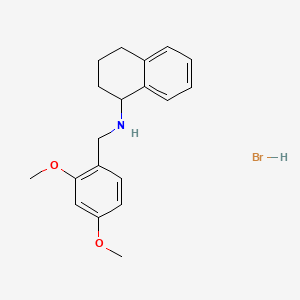
amine hydrobromide; 95%](/img/structure/B6351972.png)
